molecular formula C20H19N3O3 B5885070 3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5885070
M. Wt: 349.4 g/mol
InChI Key: BYQZUKAOZXDJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has shown potential in scientific research. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. It has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potential anti-inflammatory and anti-tumor properties. It may also be useful as an imaging agent in cancer diagnosis. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to explore its potential use as a therapeutic agent for inflammatory diseases and cancer. Additionally, it may be useful to study its potential side effects and toxicity in greater detail.

Synthesis Methods

The synthesis of 3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been achieved using various methods. One of the commonly used methods is the reaction between 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine and allyl chloroformate in the presence of triethylamine. The resulting product is then reacted with 4-aminobenzamide to obtain the final product.

Scientific Research Applications

3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as an imaging agent in cancer diagnosis.

properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-11-25-17-6-4-5-16(12-17)20(24)21-13-18-22-19(23-26-18)15-9-7-14(2)8-10-15/h3-10,12H,1,11,13H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQZUKAOZXDJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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